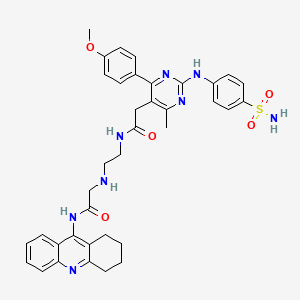
eeAChE-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
eeAChE-IN-2 is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. This compound has an IC50 value of 2 nM, indicating its high efficacy in inhibiting AChE . It is primarily used in scientific research to study neuroinflammation and cholinergic deficits, particularly in the context of Alzheimer’s disease .
Méthodes De Préparation
The synthetic routes and reaction conditions for eeAChE-IN-2 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving pyrimidine and pyrrolidine cores .
Analyse Des Réactions Chimiques
eeAChE-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
eeAChE-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acetylcholinesterase and its effects on various chemical pathways.
Biology: Utilized in research to understand the role of acetylcholinesterase in biological systems, particularly in the nervous system.
Industry: Employed in the development of new drugs and therapeutic agents targeting acetylcholinesterase.
Mécanisme D'action
eeAChE-IN-2 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the nervous system. The molecular targets and pathways involved include the cholinergic system and the enzymes associated with neuroinflammation .
Comparaison Avec Des Composés Similaires
eeAChE-IN-2 is unique in its high potency as an acetylcholinesterase inhibitor. Similar compounds include:
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor used to manage mild to moderate dementia.
Galantamine: An alkaloid that inhibits acetylcholinesterase and is used in the treatment of cognitive decline in Alzheimer’s disease.
Compared to these compounds, this compound has a significantly lower IC50 value, indicating higher potency .
Propriétés
Formule moléculaire |
C37H40N8O5S |
|---|---|
Poids moléculaire |
708.8 g/mol |
Nom IUPAC |
2-[4-(4-methoxyphenyl)-6-methyl-2-(4-sulfamoylanilino)pyrimidin-5-yl]-N-[2-[[2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C37H40N8O5S/c1-23-30(35(24-11-15-26(50-2)16-12-24)45-37(41-23)42-25-13-17-27(18-14-25)51(38,48)49)21-33(46)40-20-19-39-22-34(47)44-36-28-7-3-5-9-31(28)43-32-10-6-4-8-29(32)36/h3,5,7,9,11-18,39H,4,6,8,10,19-22H2,1-2H3,(H,40,46)(H2,38,48,49)(H,41,42,45)(H,43,44,47) |
Clé InChI |
DWTUCSXDISTASQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)OC)CC(=O)NCCNCC(=O)NC4=C5CCCCC5=NC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
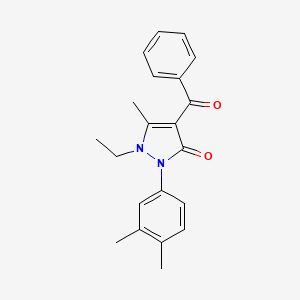


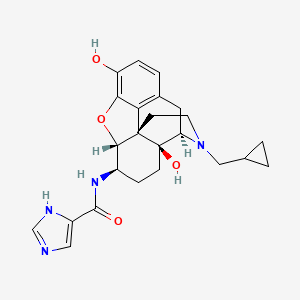


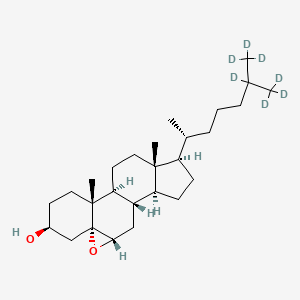

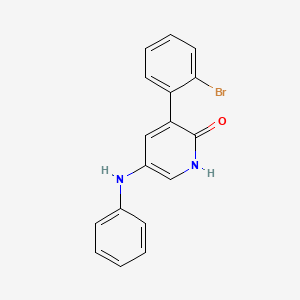

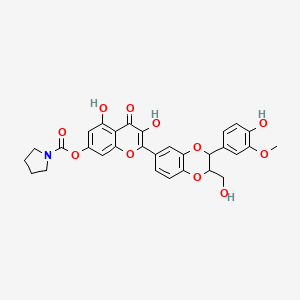
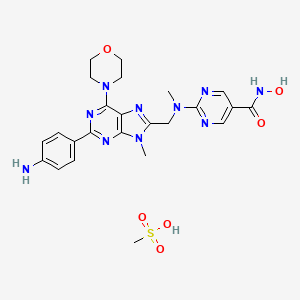
![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
